molecular formula C23H20F3NO6S B2874071 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951927-43-8

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2874071
CAS No.: 951927-43-8
M. Wt: 495.47
InChI Key: KTTYMJYMWYKXHN-UHFFFAOYSA-N
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Description

The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (hereafter referred to as Compound A) is a chromeno-oxazinone derivative characterized by:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group at position 9, contributing sulfone-based polarity and hydrogen-bonding capacity.
  • A 2-methoxyphenyl substituent at position 3, offering electron-donating effects and lipophilicity.
  • A trifluoromethyl group at position 2, enhancing metabolic stability and hydrophobic interactions.

This structure is associated with diverse pharmacological applications, including antiviral and antifungal activities, as inferred from analogs in the chromeno-oxazinone family .

Properties

IUPAC Name

9-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO6S/c1-31-17-5-3-2-4-14(17)19-20(28)15-6-7-18-16(21(15)33-22(19)23(24,25)26)10-27(12-32-18)13-8-9-34(29,30)11-13/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTYMJYMWYKXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with potential biological activities. Its structure includes a chromeno-oxazine framework and a thiophene moiety, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C22H21F3N2O6S
  • Molecular Weight : 427.5 g/mol
  • CAS Number : 951935-50-5

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of thiophene exhibited IC50 values ranging from 4.37 μM to 8.03 μM against HepG-2 and A-549 cell lines, indicating strong potential for further development as anticancer agents .
CompoundCell LineIC50 (μM)
Thiophene DerivativeHepG-24.37
Thiophene DerivativeA-5498.03

2. Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor:

  • α-Glucosidase Inhibition : Similar compounds have been tested for α-glucosidase inhibitory activity with promising results. The best-performing derivatives showed IC50 values significantly lower than acarbose (IC50 = 750.90 μM), suggesting that the compound may also possess similar enzyme inhibitory properties .

3. Antimicrobial Activity

Compounds containing the benzothiazole and thiophene moieties are known for their antimicrobial properties:

  • Antibacterial and Antifungal Activity : Research indicates that related compounds exhibit a broad spectrum of antibacterial and antifungal activities. These compounds have been reported to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .

Case Study 1: Synthesis and Characterization

In a study by Jadhaval et al., various derivatives were synthesized and evaluated for their biological activities. The synthesis involved multi-component reactions leading to compounds that were characterized using IR and NMR spectroscopy . The study concluded that structural modifications significantly influenced biological activity.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed on similar compounds to predict their interaction with target enzymes such as dihydrofolate reductase (DHFR). These studies help in understanding the binding affinities and potential mechanisms of action . The docking results indicated favorable interactions between the compounds and the active sites of the enzymes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs of Compound A and their properties are summarized below:

Compound Name / ID Core Structure Position 9 Substituent Position 3 Substituent Position 2 Substituent Melting Point (°C) Yield (%) Key References
Compound A Chromeno-oxazinone 1,1-Dioxidotetrahydrothiophen-3-yl 2-Methoxyphenyl Trifluoromethyl Not reported Not reported
Compound B () Chromeno-oxazinone 1,1-Dioxidotetrahydrothiophen-3-yl 3,4-Dimethoxyphenyl Methyl Not reported Not reported
Compound C () Chromeno-oxazinone 4-Hydroxybutyl 3,4-Dimethoxyphenyl Trifluoromethyl 154–156 63
Compound D () Chromeno-oxazinone 4-Chlorobenzyl Phenyl None 171–180 41
Compound E () Chromeno-oxazinone Thiophen-2-ylmethyl 4-Chlorophenyl None Not reported Not reported

Key Observations:

Substituent Effects on Solubility: The 1,1-dioxidotetrahydrothiophen-3-yl group in Compound A and B introduces polar sulfone moieties, likely enhancing aqueous solubility compared to non-polar substituents like 4-chlorobenzyl in Compound D .

Thermal Stability:

  • Analogs with hydroxyalkyl chains (e.g., Compound C ) exhibit lower melting points (154–156°C) compared to rigid aromatic substituents (e.g., Compound D , 171–180°C), suggesting reduced crystallinity due to flexible side chains .

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